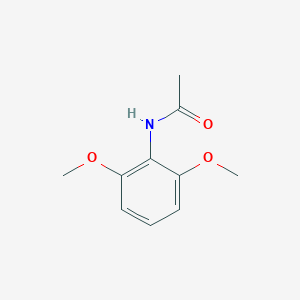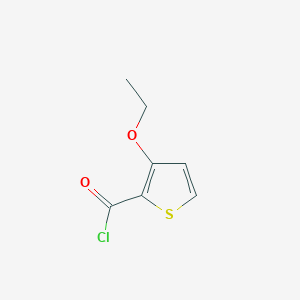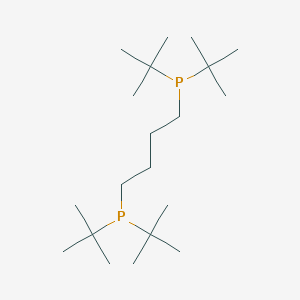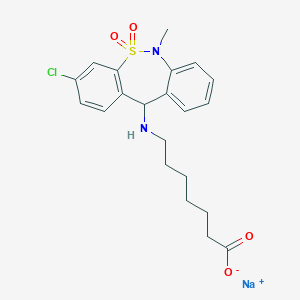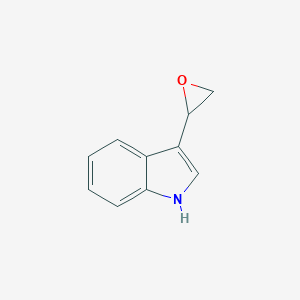
3-(oxiran-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(oxiran-2-yl)-1H-indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as epoxide-containing indole or oxiranylindole and has a unique structure that makes it an attractive target for synthesis and research.
Wirkmechanismus
The mechanism of action of 3-(oxiran-2-yl)-1H-indole is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound's epoxide group is thought to play a crucial role in its activity, as it can undergo ring-opening reactions with various nucleophiles.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(oxiran-2-yl)-1H-indole has various biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further investigation in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(oxiran-2-yl)-1H-indole is its unique structure, which makes it an attractive target for synthesis and research. The compound's ability to interact with various biological targets also makes it a promising candidate for the development of new drugs. However, the compound's low solubility in water and other solvents can make it challenging to work with in the lab, and its complex synthesis method can limit its availability.
Zukünftige Richtungen
There are several future directions for the investigation of 3-(oxiran-2-yl)-1H-indole, including the development of new synthetic methods for its preparation, the investigation of its activity against various biological targets, and the exploration of its potential applications in material science. Additionally, the compound's low toxicity and unique structure make it a promising candidate for further investigation in vivo, including preclinical studies and clinical trials.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(oxiran-2-yl)-1H-indole has led to its investigation in various fields of scientific research. In medicinal chemistry, the compound has shown potential as an anticancer agent, as it induces apoptosis in cancer cells by inhibiting the activity of certain enzymes. In drug discovery, the compound has been investigated as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In material science, the compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
129225-30-5 |
|---|---|
Produktname |
3-(oxiran-2-yl)-1H-indole |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)-1H-indole |
InChI |
InChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2 |
InChI-Schlüssel |
NHIWCWBJAOXUBB-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1C(O1)C2=CNC3=CC=CC=C32 |
Synonyme |
3-indolylethylene oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



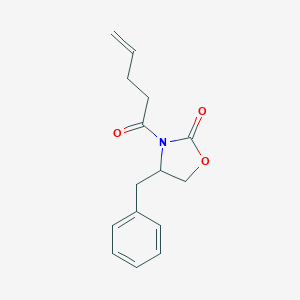
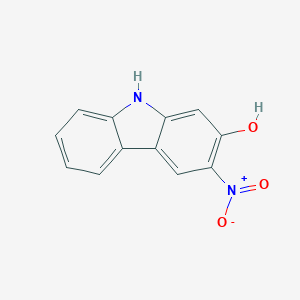
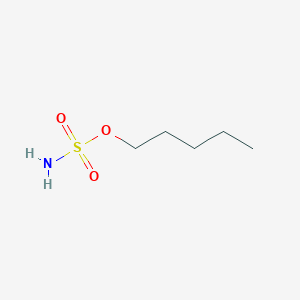
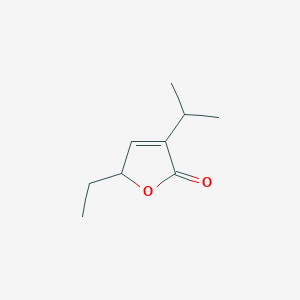
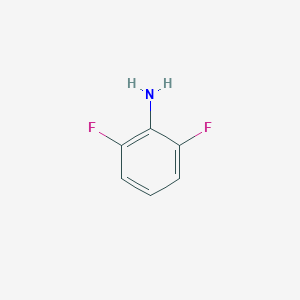
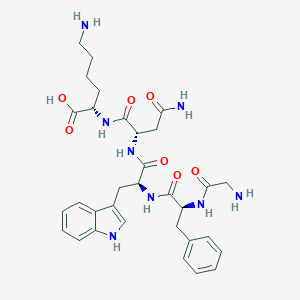
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
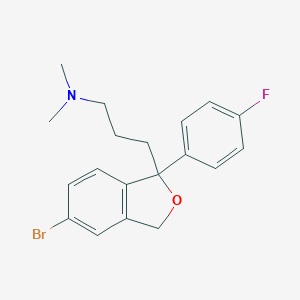
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
